molecular formula C14H11ClFNO2 B5591527 N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide CAS No. 301159-89-7

N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide

Cat. No. B5591527
CAS RN: 301159-89-7
M. Wt: 279.69 g/mol
InChI Key: SRJQPDFYRJTJHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide”, there are related compounds that have been synthesized. For instance, an improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in a protocol .

Scientific Research Applications

Molecular Structure Analysis

The compound has been the subject of studies analyzing its molecular structure. Sedat Karabulut and colleagues (2014) examined the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, using X-ray diffraction and DFT calculations. They focused on how intermolecular interactions influence the molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Synthesis and Labeling Techniques

The compound has also been involved in studies related to its synthesis and labeling. C. Janssen et al. (1987) discussed the synthesis of cisapride, a related compound, which included N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide as a part of its structure. This study focused on labeling the compound for metabolic studies, highlighting its relevance in drug development (Janssen et al., 1987).

Antimicrobial Activity

The antimicrobial activity of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide derivatives has been a significant area of research. M. Ahsan and colleagues (2016) synthesized a series of derivatives and evaluated their antimicrobial activities. Their findings indicated that some derivatives exhibited notable antibacterial and antifungal activities, contributing to the compound's potential in pharmaceutical applications (Ahsan et al., 2016).

Corrosion Inhibition

Studies have explored the use of methoxy-substituted derivatives, including those related to N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide, in corrosion inhibition. A. Fouda and colleagues (2020) investigated derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their findings revealed that these derivatives effectively inhibited corrosion, suggesting industrial applications (Fouda et al., 2020).

Gastroprokinetic Activity

Research has been conducted on derivatives of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide for gastroprokinetic activity. S. Kalo and colleagues (1995) synthesized and evaluated compounds for their effects on gastric emptying and serotonin-4 receptor binding. This study contributes to understanding the compound's potential in treating gastrointestinal disorders (Kalo et al., 1995).

Safety and Hazards

The safety data sheet for a related compound, “3-Chloro-4-fluorophenyl isocyanate”, indicates that it is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-13(16)12(15)8-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJQPDFYRJTJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249740
Record name N-(3-Chloro-4-fluorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

301159-89-7
Record name N-(3-Chloro-4-fluorophenyl)-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301159-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-fluorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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